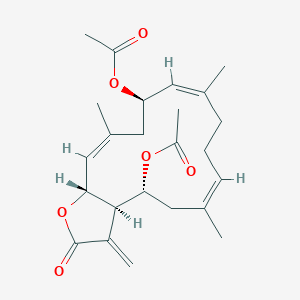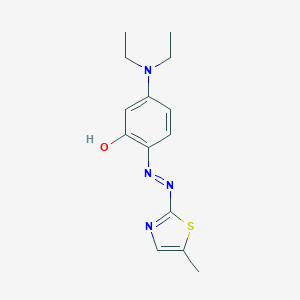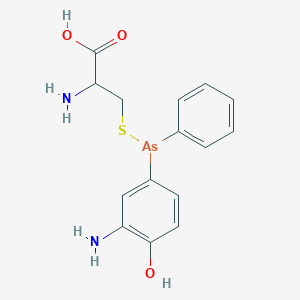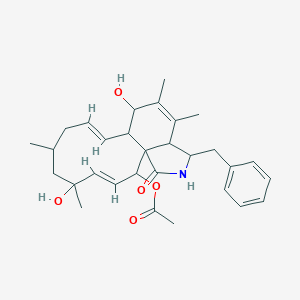![molecular formula C9H12N2O2 B217446 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one CAS No. 110282-44-5](/img/structure/B217446.png)
2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one, also known as apigenin-7-O-glucoside, is a flavonoid compound found in many plants, including parsley, chamomile, and celery. It has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one-glucoside is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one-glucoside has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which are involved in the development of chronic diseases such as cancer and heart disease. Additionally, it has been shown to reduce oxidative stress and improve antioxidant status in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one-glucoside in lab experiments is that it is a natural compound that is found in many plants, making it relatively easy to obtain. Additionally, it has been extensively studied for its potential health benefits, which makes it an attractive compound for researchers. However, one limitation is that it may not be as potent as other synthetic compounds that are used in lab experiments.
Orientations Futures
There are several future directions for research on 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one-glucoside. One area of interest is its potential as a cancer treatment. Studies have shown that it may have anticancer properties, and further research is needed to determine its effectiveness in treating different types of cancer. Additionally, there is interest in its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, there is interest in exploring its potential as a natural alternative to synthetic antioxidants and anti-inflammatory drugs.
Méthodes De Synthèse
Apigenin-7-O-glucoside can be synthesized through several methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of enzymes to catalyze the attachment of a glucose molecule to apigenin, while chemical synthesis involves the use of chemical reactions to create the compound.
Applications De Recherche Scientifique
Apigenin-7-O-glucoside has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and cancer. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Propriétés
Numéro CAS |
110282-44-5 |
|---|---|
Nom du produit |
2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-[3-[4,5-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C22H22O9/c1-27-14-7-17(28-2)21-15(24)9-16(30-18(21)8-14)12-4-3-5-13(6-12)29-20-10-19(25)22(26,11-23)31-20/h3-9,19-20,23,25-26H,10-11H2,1-2H3 |
Clé InChI |
NKBJLRQCKHCYPR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC=C3)OC4CC(C(O4)(CO)O)O |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC=C3)OC4CC(C(O4)(CO)O)O |
Synonymes |
strobilanthin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)



![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)


![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)


![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
